Fibrinopeptide A, human

説明

特性

IUPAC Name |

4-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[3-carboxy-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[2-[[2-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWICNZAGYSIBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

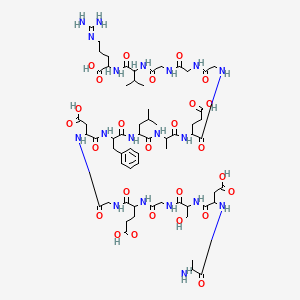

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H97N19O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1536.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fibrinopeptide A: A Technical Guide to its Role as a Biomarker for Thrombotic Events

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide cleaved from the Aα chain of fibrinogen by the action of thrombin during the coagulation cascade.[1][2][3] Its release is a direct indicator of in vivo thrombin activity and the conversion of fibrinogen to fibrin (B1330869), the foundational step in thrombus formation.[4][5][6] Consequently, plasma FPA levels serve as a highly specific and sensitive biomarker for thrombotic events.[7] This technical guide provides an in-depth overview of FPA, including its generation, quantification, and clinical significance in various thrombotic disorders.

The Coagulation Cascade and Fibrinopeptide A Generation

The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. The final common pathway of this cascade converges on the generation of thrombin from its zymogen, prothrombin.[5] Thrombin then acts as a serine protease, catalyzing the conversion of soluble fibrinogen into insoluble fibrin strands.[6] This conversion is initiated by the cleavage of Fibrinopeptide A and Fibrinopeptide B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively.[4] The release of these fibrinopeptides exposes polymerization sites on the fibrin monomers, which then self-assemble into a stable fibrin clot.[5]

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Thrombin - Wikipedia [en.wikipedia.org]

- 5. Thrombin | enzyme | Britannica [britannica.com]

- 6. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fibrinopeptide A in the diagnosis and treatment of deep venous thrombosis and pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Human Fibrinopeptide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of human Fibrinopeptide A (FPA). It details the pivotal experiments that led to its isolation, characterization, and the elucidation of its physiological role in the coagulation cascade. This document includes detailed experimental protocols from foundational studies, a summary of key quantitative data, and visualizations of the relevant biological pathways and historical workflow, designed to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction

Fibrinopeptide A is a 16-amino acid peptide released from the N-terminus of the Aα chain of fibrinogen by the enzymatic action of thrombin.[1][2] Its discovery was a critical step in understanding the molecular mechanisms of blood coagulation. The release of FPA initiates the polymerization of fibrin (B1330869) monomers, a crucial event in the formation of a stable fibrin clot.[3][4] Consequently, FPA has emerged as a sensitive biomarker for in vivo thrombin activity and the diagnosis of thrombotic states.[5][6] This guide will delve into the historical context of its discovery, the key experimental methodologies employed, and its biochemical and clinical significance.

The Discovery and Early History

The journey to understanding Fibrinopeptide A began with the broader investigation of fibrinogen-to-fibrin conversion. In the mid-20th century, researchers sought to identify the molecular changes that occurred when soluble fibrinogen was transformed into an insoluble fibrin clot by thrombin.

A seminal paper by Blombäck, Blombäck, Edman, and Hessel in 1966 detailed the isolation, characterization, and structure of human fibrinopeptides, including Fibrinopeptide A.[7] This work laid the foundation for much of the subsequent research in the field.

Logical Workflow of the Discovery of Human Fibrinopeptide A

Caption: Workflow of the discovery of human Fibrinopeptide A.

Key Experimental Protocols

The isolation and characterization of human Fibrinopeptide A involved a series of meticulous biochemical techniques. The following protocols are based on the methodologies described in the foundational literature of the 1960s and 1970s.

Isolation of Fibrinopeptide A

Objective: To isolate the peptides released from human fibrinogen upon treatment with thrombin.

Methodology:

-

Fibrinogen Preparation: Human fibrinogen was purified from fresh citrated plasma, often using methods involving precipitation with agents like beta-alanine (B559535) or ammonium (B1175870) sulfate (B86663) to obtain a high molecular weight, clottable protein fraction.[8]

-

Thrombin-Induced Cleavage: A solution of purified human fibrinogen was incubated with a controlled amount of purified thrombin. This enzymatic reaction cleaves Fibrinopeptides A and B from the fibrinogen molecules, initiating the formation of a fibrin clot.[1][9]

-

Separation of Clot and Supernatant: The reaction mixture was allowed to clot. The resulting fibrin clot was then removed, typically by winding it onto a glass rod or by centrifugation, leaving a supernatant containing the released fibrinopeptides and other soluble components.[1]

-

Peptide Purification: The supernatant was then subjected to a series of chromatographic steps to isolate the fibrinopeptides.

Characterization of Fibrinopeptide A

Objective: To determine the amino acid composition and sequence of the isolated peptide.

Methodology:

-

Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture was then analyzed to determine the relative amounts of each amino acid.[10]

-

N-terminal and C-terminal Analysis: Methods were employed to identify the first and last amino acids in the peptide chain.

-

Amino Acid Sequencing (Edman Degradation): The primary structure of Fibrinopeptide A was determined using the Edman degradation method.[11] This stepwise process involves:

-

Reacting the N-terminal amino group with phenylisothiocyanate (PITC).

-

Cleaving the derivatized N-terminal amino acid under acidic conditions.

-

Identifying the released phenylthiohydantoin (PTH)-amino acid derivative by chromatography.

-

Repeating the cycle to determine the sequence of the remaining peptide.[11][12]

-

Quantification of Fibrinopeptide A in Plasma

Objective: To measure the concentration of Fibrinopeptide A in blood plasma as a marker of thrombin activity.

Methodology (Radioimmunoassay - RIA):

A highly sensitive radioimmunoassay for FPA was developed by Nossel and colleagues in the 1970s.[13][14]

-

Antibody Production: Antibodies specific to human FPA were generated by immunizing rabbits with FPA conjugated to a carrier protein like human serum albumin.[13]

-

Radiolabeling: A synthetic analog of FPA, often containing a tyrosine residue, was radiolabeled with Iodine-125 (¹²⁵I).[13]

-

Competitive Binding: A known amount of radiolabeled FPA and the patient's plasma sample (containing an unknown amount of FPA) were incubated with the anti-FPA antibodies. The unlabeled FPA from the plasma competes with the radiolabeled FPA for binding to the antibodies.

-

Separation and Detection: The antibody-bound FPA was separated from the free FPA. The amount of radioactivity in the bound fraction was then measured.

-

Quantification: By comparing the radioactivity of the patient sample to a standard curve generated with known amounts of unlabeled FPA, the concentration of FPA in the plasma could be determined.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for human Fibrinopeptide A.

Table 1: Physicochemical Properties of Human Fibrinopeptide A

| Property | Value | Reference(s) |

| Number of Amino Acids | 16 | [1] |

| Amino Acid Sequence | Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg | [2] |

| Molecular Weight | ~1537 Da | [2] |

| Half-life in Plasma | 3-5 minutes | [15][16] |

Table 2: Plasma Concentrations of Human Fibrinopeptide A

| Condition | FPA Concentration (ng/mL) | Reference(s) |

| Normal Healthy Individuals | < 2.0 (mean ~0.5-1.5) | [5][15][17] |

| Disseminated Intravascular Coagulation (DIC) | 13.0 - 346.0 | [17] |

| Active Systemic Lupus Erythematosus (SLE) | 4.5 - 10.2 | [17] |

| Acute Myocardial Infarction | Significantly elevated | [6] |

| Angina | Elevated | [6] |

| Malignant Disease | Significantly elevated | [18] |

| Following Coronary Angioplasty | Elevated | [19] |

Signaling Pathway and Mechanism of Action

The release of Fibrinopeptide A is a central event in the final common pathway of the coagulation cascade.

Thrombin-Mediated Cleavage of Fibrinogen

Caption: Thrombin-mediated cleavage of fibrinogen to form a stable fibrin clot.

Thrombin, a serine protease, specifically cleaves the Arg-Gly peptide bonds at the N-termini of the Aα and Bβ chains of fibrinogen.[1][20] The release of Fibrinopeptide A from the Aα chains is the initial and more rapid event.[3] This cleavage exposes "knobs" on the central E domain of the fibrinogen molecule. These newly exposed sites can then bind to complementary "holes" in the D domains of adjacent fibrin monomers, initiating the spontaneous self-assembly of fibrin protofibrils.[3] The subsequent, slower release of Fibrinopeptide B from the Bβ chains further facilitates the lateral aggregation of these protofibrils, leading to the formation of a three-dimensional, insoluble fibrin meshwork that forms the structural basis of a blood clot.[4][9]

Conclusion

The discovery and characterization of human Fibrinopeptide A represent a landmark achievement in the fields of biochemistry and hematology. The meticulous experimental work of pioneers like Blombäck and Nossel not only elucidated a fundamental step in blood coagulation but also provided a valuable clinical tool for the assessment of thrombotic disorders. This technical guide has provided a detailed overview of the historical context, experimental methodologies, and key data associated with Fibrinopeptide A, offering a valuable resource for contemporary researchers and drug development professionals building upon this foundational knowledge.

References

- 1. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin-induced fibrinopeptide B release from normal and variant fibrinogens: influence of inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. [A method for the assay of fibrinopeptide in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibrinopeptide A levels in patients with acute ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human fibrinopeptides. Isolation, characterization and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of 3 fibrinogens with different molecular weights obtained from normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. learninglink.oup.com [learninglink.oup.com]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. Radioimmunoassay of human fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fibrinopeptide A (FPA) level and fibrinogen kinetics in patients with malignant disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma level changes of fibrinopeptide A after uncomplicated coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The structure and biological features of fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Fibrinopeptide A: A Comprehensive Technical Guide on Structure and Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide that plays a critical role in the physiological process of blood coagulation. It is cleaved from the N-terminus of the Aα chain of fibrinogen by the serine protease thrombin. This cleavage is a key initiating step in the conversion of soluble fibrinogen into insoluble fibrin (B1330869), which forms the meshwork of a blood clot.[1][2] The concentration of Fibrinopeptide A in the plasma is a sensitive indicator of thrombin activity and the rate of fibrin formation, making it a valuable biomarker for thrombotic states.[1][3] This technical guide provides an in-depth overview of the structure, amino acid sequence, and analysis of Fibrinopeptide A.

Structure and Amino Acid Sequence of Fibrinopeptide A

Human Fibrinopeptide A is a 16-amino acid polypeptide. Its primary structure, or amino acid sequence, is crucial for its recognition and cleavage by thrombin.

Amino Acid Sequence of Human Fibrinopeptide A

The one-letter and three-letter code representations of the human Fibrinopeptide A sequence are as follows:

-

One-Letter Code: A-D-S-G-E-G-D-F-L-A-E-G-G-G-V-R

-

Three-Letter Code: Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg

Post-Translational Modifications

The most significant post-translational modification (PTM) of human Fibrinopeptide A is phosphorylation.

-

Phosphorylation: In normal physiological conditions, approximately 25-30% of human Fibrinopeptide A is phosphorylated at the Serine-3 (Ser3) residue.[4][5][6] The degree of phosphorylation can increase significantly under acute phase conditions, such as after surgery.[7] This phosphorylation may enhance the substrate specificity of thrombin for the fibrinogen Aα chain.[4][6]

While fibrinogen as a whole can undergo other PTMs like glycosylation and oxidation, phosphorylation at Ser3 is the most well-documented and functionally relevant modification specific to Fibrinopeptide A.[8][9]

Comparative Amino Acid Sequences

The amino acid sequence of Fibrinopeptide A exhibits species-specific variations. These differences have been a subject of evolutionary studies. A comparison of Fibrinopeptide A sequences from various species is presented in the table below.

| Species | Number of Amino Acids | Amino Acid Sequence |

| Human | 16 | A-D-S-G-E-G-D-F-L-A-E-G-G-G-V-R |

| Bovine | 19 | E-D-G-S-D-P-P-S-G-D-F-L-T-E-G-G-G-V-R |

| Canine | 15 | T-N-S-K-E-G-E-F-I-A-E-G-G-G-V-R |

| Murine (Rat) | 17 | A-D-T-G-T-T-S-E-F-L-A-E-G-G-G-V-R |

| Lamprey | 6 | D-D-I-S-E-R |

Biological Function and Signaling Pathway

The primary and well-established role of Fibrinopeptide A is in the coagulation cascade. Its release from fibrinogen is a pivotal event that initiates the formation of a fibrin clot.

Role in Coagulation

The cleavage of Fibrinopeptide A by thrombin exposes a polymerization site on the E domain of the fibrinogen molecule. This allows fibrin monomers to spontaneously assemble into protofibrils, which then aggregate to form the stable fibrin mesh of a blood clot. The release of Fibrinopeptide A precedes the cleavage of Fibrinopeptide B, another peptide released from fibrinogen by thrombin.[1]

Experimental Protocols

The determination of the amino acid sequence and structure of Fibrinopeptide A relies on several key experimental techniques.

Edman Degradation for Peptide Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.

Methodology:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. The PITC couples with the free N-terminal amino group of the peptide.

-

Cleavage: The N-terminal amino acid derivative is cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ)-amino acid and the original peptide shortened by one residue.

-

Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

-

Identification: The PTH-amino acid is identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence of the subsequent amino acids.

Mass Spectrometry for Peptide Sequencing

Mass spectrometry (MS) is a powerful and sensitive technique for determining the amino acid sequence of peptides.

Methodology:

-

Sample Preparation: Fibrinopeptide A is isolated and purified.

-

Ionization: The peptide molecules are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide ions is measured.

-

Fragmentation (MS/MS): The peptide ions are fragmented, usually by collision-induced dissociation (CID), to produce a series of fragment ions.

-

Mass Analysis of Fragments (MS2): The m/z of the fragment ions is measured.

-

Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This can be done de novo or by comparing the fragmentation pattern to a database of known peptide sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.

Methodology:

-

Sample Preparation: A concentrated and highly pure solution of Fibrinopeptide A is prepared in a suitable buffer, often containing a small percentage of deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Fibrinopeptide A sequence.

-

Structural Calculations: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.

Conclusion

Fibrinopeptide A is a peptide of significant interest in the fields of hematology, biochemistry, and drug development. Its well-defined structure and critical role in the coagulation cascade make it an important subject of study. The analytical techniques detailed in this guide provide the foundation for the continued investigation of Fibrinopeptide A and its functions in health and disease. The species-specific variations in its amino acid sequence also offer insights into the evolution of the coagulation system. Further research into the post-translational modifications of Fibrinopeptide A may reveal additional layers of regulatory control in hemostasis.

References

- 1. Fibrinopeptide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measurement of Fibrinopeptide A in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural examination of the influence of phosphorylation on the binding of fibrinopeptide A to bovine thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased phosphorylation of human fibrinopeptide A under acute phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-translational modifications of fibrinogen: implications for clotting, fibrin structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of posttranslational modifications on atomistic structure of fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Fibrinopeptide A Release from Fibrinogen by Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers, a critical step in blood coagulation, is initiated by the proteolytic action of thrombin. This process begins with the highly specific, sequential cleavage of fibrinopeptides A (FpA) and B (FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. The release of FpA is the rate-limiting step that exposes critical polymerization sites, triggering the spontaneous self-assembly of fibrin monomers into a protofibril network. This guide provides an in-depth examination of the molecular mechanisms underpinning FpA release, detailing the intricate protein-protein interactions, enzymatic kinetics, and subsequent conformational changes. It serves as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved in studying this fundamental biological process.

Introduction to the Thrombin-Fibrinogen Interaction

Fibrinogen is a large, complex glycoprotein (B1211001) synthesized in the liver, circulating in the blood as a soluble dimer. Each half of the dimer is composed of three polypeptide chains: Aα, Bβ, and γ, linked together by disulfide bonds.[1] The N-terminal regions of all six chains are located in the central "E" domain of the fibrinogen molecule.[1][2]

Thrombin, a serine protease, is the key enzyme responsible for converting fibrinogen to fibrin.[3] Its remarkable specificity allows it to cleave only four of the 376 potential Arg-Gly bonds within fibrinogen.[1][4] This high fidelity is achieved through a multi-point interaction involving both thrombin's active site and a secondary binding region known as anion-binding exosite I (or fibrinogen-recognition exosite).[5]

Molecular Mechanism of Fibrinopeptide A Cleavage

The release of FpA is a two-step process involving initial binding followed by enzymatic cleavage.

-

Binding and Recognition : Thrombin initially binds to the central E region of fibrinogen via its anion-binding exosite I.[1][4][5] This non-covalent interaction correctly positions the catalytic triad (B1167595) of thrombin's active site with the N-terminal region of fibrinogen's Aα chain.[1][5] Key residues in thrombin's exosite I, such as Phe-34, Leu-65, and Arg-77A, form contacts with residues in the Aα, Bβ, and γ chains of fibrinogen's E domain.[1][4] This interaction is crucial for substrate recognition and is a prerequisite for efficient cleavage.

-

Proteolytic Cleavage : Once docked, thrombin's active site catalyzes the hydrolysis of the peptide bond between Arginine-16 (Arg16) and Glycine-17 (Gly17) on the Aα chain. This action releases the 16-amino acid FpA peptide.[2] The conformation of the FpA-containing portions of the Aα chains in native fibrinogen makes them more favorably positioned for binding to thrombin's active site cleft compared to the fibrinopeptide B (FpB) regions.[2] This structural arrangement provides a clear rationale for the preferential and sequential removal of FpA before FpB.[2]

The overall process can be visualized as a signaling pathway:

Post-Cleavage Conformational Changes and Fibrin Polymerization

The release of FpA is the critical trigger for fibrin polymerization. The removal of the negatively charged FpA unmasks a new N-terminal sequence, Gly-Pro-Arg, often referred to as the 'A' knob.[6] This newly exposed 'A' knob can then bind to complementary 'a' holes located in the C-terminal D domains of other fibrin monomers.[6] This "knob-hole" interaction drives the spontaneous, half-staggered assembly of fibrin monomers into double-stranded protofibrils. These protofibrils subsequently aggregate laterally to form thicker fibrin fibers, which then branch to create a three-dimensional, insoluble clot network.

Quantitative Data

The enzymatic efficiency of thrombin's action on fibrinogen can be described by standard Michaelis-Menten kinetics. The following table summarizes key kinetic parameters for the release of FpA by human thrombin under physiological conditions.

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) | 2.99 µM - 7.2 µM | pH 7.4, 37°C | [7] |

| Catalytic Constant (kcat) | 84 s-1 | pH 7.4, 37°C | |

| Specificity Constant (kcat/Km) | 11.6 x 106 M-1s-1 | pH 7.4, 37°C | |

| FpA Cleavage Rate | 49.2 ± 1.6 nmol/ml/min per U of thrombin | Fibrinogen at 2.5 mg/ml | [7] |

Experimental Protocols

Studying the release of FpA requires precise and reproducible methodologies. Below are detailed protocols for fibrinogen purification and the quantification of FpA release.

Purification of Fibrinogen from Human Plasma

High-purity fibrinogen is essential for accurate kinetic studies. This protocol is based on a combination of precipitation and chromatography techniques.

Materials:

-

Fresh or frozen human plasma (citrated)

-

Sodium chloride (NaCl)

-

Tris-HCl buffer

-

Lysine-Sepharose affinity chromatography column

-

Dialysis tubing

Procedure:

-

Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at 3000 x g for 15 minutes to remove any cryoprecipitates.

-

Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the plasma to a final saturation of 25%, while stirring gently at 4°C. This step precipitates fibrinogen.

-

Collection and Solubilization: Centrifuge the mixture at 3000 x g for 20 minutes. Discard the supernatant and resuspend the fibrinogen pellet in a minimal volume of Tris-buffered saline (TBS).

-

Glycine Precipitation: Add glycine to the resuspended pellet to a final concentration of 2.1 M. This further purifies the fibrinogen by precipitating it again.

-

Collection and Dialysis: Centrifuge to collect the precipitate. Dissolve the pellet in TBS and dialyze extensively against TBS at 4°C to remove residual glycine and ammonium sulfate.

-

Affinity Chromatography: To remove plasminogen, a common contaminant, pass the dialyzed fibrinogen solution over a Lysine-Sepharose column. Fibrinogen does not bind and is collected in the flow-through, while plasminogen is retained.

-

Purity and Concentration: Assess purity using SDS-PAGE. Determine the concentration using a spectrophotometer at 280 nm and verify clottability (typically >95%). Store purified fibrinogen at -80°C.

Quantification of FpA Release by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying FpA in samples.

Materials:

-

FpA-specific ELISA kit (includes pre-coated microplate, detection antibody, standards, buffers, and substrate)

-

Purified fibrinogen

-

Human α-thrombin

-

Reaction stop solution (e.g., 2M H2SO4)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing purified fibrinogen (e.g., 1 mg/ml) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Initiate Reaction: Add a known concentration of thrombin (e.g., 0.1 NIH units/ml) to the fibrinogen solution to start the cleavage reaction. Incubate at 37°C.

-

Time-Course Sampling: At specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

-

Stop Reaction: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as a strong acid or a specific thrombin inhibitor (e.g., hirudin or PPACK). This is crucial to prevent further FpA generation.

-

Sample Preparation: Centrifuge the quenched samples to pellet the formed fibrin and collect the supernatant containing the released FpA. Dilute the supernatant as needed to fall within the dynamic range of the ELISA kit.

-

ELISA Protocol:

-

Add FpA standards and diluted samples to the wells of the pre-coated microplate.

-

Incubate as per the kit's instructions to allow FpA to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add the HRP-conjugated detection antibody and incubate.

-

Wash the plate again.

-

Add the TMB substrate solution. A color will develop in proportion to the amount of FpA.

-

Stop the color development with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of FpA in the experimental samples.

A typical experimental workflow for these assays is depicted below:

Conclusion

The thrombin-mediated release of fibrinopeptide A from fibrinogen is a highly specific and regulated enzymatic process that serves as the primary initiation event for fibrin clot formation. A thorough understanding of its molecular basis, kinetics, and the subsequent structural rearrangements is fundamental to the fields of hemostasis and thrombosis. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate this critical reaction, enabling the exploration of novel anticoagulant therapies and the characterization of bleeding and thrombotic disorders.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Fibrinopeptides A and B release in the process of surface fibrin formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational transitions linked to active site ligation in human thrombin: effect on the interaction with fibrinogen and the cleavable platelet receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct analysis of plasma fibrinogen-derived fibrinopeptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fibrinopeptide A Concentration in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Fibrinopeptide A (FPA) is a small peptide released from the N-terminal end of the fibrinogen Aα chain during the conversion of fibrinogen to fibrin (B1330869) by the enzyme thrombin. Its presence in plasma is a direct indicator of in vivo thrombin activity and the rate of fibrin formation, making it a crucial biomarker for assessing the activation state of the coagulation system. This guide provides an in-depth overview of the physiological concentration of FPA, the methodologies for its measurement, and the underlying biochemical pathways.

Physiological Concentration of Fibrinopeptide A

The concentration of FPA in the plasma of healthy individuals is typically very low, reflecting a basal level of coagulation activity. Elevated levels can be indicative of various pathological conditions involving hypercoagulability, such as disseminated intravascular coagulation (DIC), deep vein thrombosis, and certain leukemias.[1][2]

The table below summarizes FPA concentrations in healthy adult populations as reported in several studies. It is important to note that values can vary slightly between laboratories due to differences in measurement techniques and patient cohorts.[1]

| Mean Concentration (±SD) or Range | Measurement Method | Subjects (n) | Reference |

| 0.6 to 1.9 ng/mL | Not Specified | Not Specified | [1] |

| < 2 ng/mL (mean 0.5 ng/mL) | Radioimmunoassay (RIA) | 30 (males) | [3] |

| 0.9 ng/mL (±0.3) | Radioimmunoassay (RIA) | 20 | [4][5] |

| 0.64 pmol/mL (±0.56) | Not Specified | 36 | [6] |

| 1.43 ng/mL (±0.46) | Not Specified | Not Specified | [7] |

Note: Concentrations may be reported in different units (e.g., ng/mL, pmol/mL). Conversion can be performed using the molecular weight of FPA (~1536 g/mol ).

Generation of Fibrinopeptide A: The Coagulation Cascade

FPA is generated as a direct result of the enzymatic action of thrombin on fibrinogen. This process is a critical step in the final common pathway of the coagulation cascade. Thrombin, a serine protease, selectively cleaves Arg-Gly bonds in fibrinogen. This action releases Fibrinopeptides A and B, leading to the formation of fibrin monomers. These monomers then spontaneously polymerize to form a soft fibrin clot. Thrombin cleaves FPA from fibrinogen more rapidly than Fibrinopeptide B (FPB).[8][9]

Experimental Protocols for FPA Measurement

The accurate quantification of FPA in plasma requires sensitive and specific methods, as it is present at very low physiological concentrations. The two most common techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

General Experimental Workflow

The measurement of plasma FPA follows a standardized workflow, from sample collection to final data analysis, which is critical for obtaining reliable and reproducible results.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

The competitive ELISA is a frequently used method for FPA quantification. It involves competition between unlabeled FPA in the sample and a fixed amount of labeled (e.g., HRP-conjugated) FPA for a limited number of binding sites on a specific anti-FPA antibody pre-coated onto a microplate.

Principle: The concentration of FPA in the sample is inversely proportional to the measured optical density.[10]

Detailed Methodology:

-

Sample and Reagent Preparation:

-

Assay Procedure:

-

Add 50 µL of standards and samples in duplicate to the appropriate wells of the anti-FPA antibody pre-coated microplate.[10]

-

Add 50 µL of HRP-conjugated FPA to each well (except the blank).

-

Incubate the plate for 1-2 hours at 37°C.[11]

-

After incubation, decant the contents of the wells and wash the plate five times with the prepared wash buffer.[12]

-

Add 90 µL of TMB Substrate solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[11]

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]

-

Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[11]

-

-

Data Analysis:

-

Subtract the OD of the zero standard (blank) from all other readings.[10]

-

Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.

-

Determine the FPA concentration in the samples by interpolating their mean OD values from the standard curve.

-

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive technique that was historically the gold standard for FPA measurement. It is based on the principle of competitive binding between radiolabeled FPA and unlabeled FPA in the sample for a limited amount of specific antibody.

Principle: The amount of radioactivity bound to the antibody is inversely proportional to the concentration of FPA in the sample.

Detailed Methodology:

-

Sample Preparation:

-

To prevent in vitro generation of FPA, blood samples are collected in tubes containing an anticoagulant and a protease inhibitor.[3]

-

Fibrinogen, which can cross-react with anti-FPA antibodies, is removed from the plasma, often by ethanol (B145695) precipitation, followed by dialysis to extract the smaller FPA peptide.[3]

-

-

Assay Procedure:

-

A known quantity of radiolabeled FPA (typically with ¹²⁵I) is mixed with a constant amount of anti-FPA antibody.[13][14]

-

The patient's plasma extract (containing unlabeled FPA) is added to this mixture.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The antibody-bound FPA is separated from the free (unbound) FPA. This can be achieved by methods such as precipitation with dioxane or adsorption of free FPA by charcoal.[13][15]

-

-

Data Analysis:

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

A standard curve is constructed by plotting the percentage of bound radiolabeled FPA against known concentrations of unlabeled FPA standards.

-

The concentration of FPA in the patient sample is determined by comparing its effect on the binding of the radiolabeled antigen to the standard curve.[14]

-

References

- 1. ucsfhealth.org [ucsfhealth.org]

- 2. Fibrinopeptide A blood test [bchhc.adam.com]

- 3. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - The generation of fibrinopeptide A in clinical blood samples: evidence for thrombin activity. [jci.org]

- 7. Fibrinopeptide A levels in maternal and newborn plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The sequence of cleavage of fibrinopeptides from fibrinogen is important for protofibril formation and enhancement of lateral aggregation in fibrin clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STRUCTURAL BASIS FOR SEQUENTIAL CLEAVAGE OF FIBRINOPEPTIDES UPON FIBRIN ASSEMBLY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Radioimmunoassay of human fibrinopeptide B and kinetics of fibrinopeptide cleavage by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Cancer-Associated Thrombosis and the Role of Fibrinopeptide A

An In-depth Technical Guide to Fibrinopeptide A in Cancer-Associated Thrombosis Research

Cancer-associated thrombosis (CAT) is a significant cause of morbidity and mortality in cancer patients, second only to cancer itself. The prothrombotic state in malignancy is a complex interplay between tumor-specific factors, host inflammatory responses, and the coagulation cascade. A key event in the final common pathway of coagulation is the conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers by the action of thrombin. This process releases two small peptides, Fibrinopeptide A (FPA) and Fibrinopeptide B (FPB).

FPA, a 16-amino acid peptide, is cleaved from the N-terminus of the Aα chain of fibrinogen. Its release is a direct and specific indicator of thrombin activity and, consequently, of fibrin formation. In the context of cancer, elevated levels of FPA in plasma are indicative of a hypercoagulable state and have been consistently associated with an increased risk of thrombotic events. This makes FPA a valuable biomarker for identifying patients at high risk for CAT, monitoring disease progression, and potentially guiding anticoagulant therapy. This guide provides a comprehensive overview of FPA in CAT research, including its generation, clinical significance, and detailed methodologies for its quantification.

The Generation of Fibrinopeptide A in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. The process can be initiated through either the intrinsic or extrinsic pathway, both of which converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, calcium, and phospholipids, forms the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin.

Thrombin, a serine protease, is the central enzyme in hemostasis. One of its primary functions is the cleavage of fibrinogen. Fibrinogen is a large glycoprotein (B1211001) composed of three pairs of polypeptide chains (Aα, Bβ, and γ). Thrombin specifically cleaves the Arg-Gly bonds at the N-termini of the Aα and Bβ chains, releasing FPA and FPB, respectively. The resulting fibrin monomers spontaneously polymerize to form a soft fibrin clot, which is then cross-linked and stabilized by Factor XIIIa.

The release of FPA is a direct consequence of thrombin's action on fibrinogen and serves as a sensitive marker of in vivo fibrin formation. In cancer patients, various mechanisms contribute to the overactivation of the coagulation cascade and subsequent elevation of FPA levels. These include the expression of tissue factor by tumor cells, the release of pro-inflammatory cytokines, and direct interactions between cancer cells and platelets.

Methodological & Application

Application Notes and Protocols for Fibrinopeptide A (FPA) ELISA Kit in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide fragment released from the N-terminal end of the fibrinogen Aα chain upon the proteolytic action of thrombin. The release of FPA is a critical and initial step in the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a blood clot.[1][2] Consequently, the concentration of FPA in circulation is a direct and sensitive indicator of thrombin activity and in vivo fibrin formation.[1][3][4] Measurement of FPA levels in human serum is a valuable tool in thrombosis research, clinical diagnostics, and the development of anticoagulant and thrombolytic therapies. Elevated FPA levels are associated with various thrombotic conditions, including deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[3][5] Furthermore, FPA levels have been shown to correlate with tumor progression and activity in certain cancers.[3][5]

This document provides a comprehensive protocol for the quantitative determination of FPA in human serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. It is intended to guide researchers, scientists, and drug development professionals in accurately measuring FPA levels for their research and development applications.

Principle of the Assay

The Fibrinopeptide A ELISA kit utilizes the quantitative sandwich immunoassay technique.[6][7] A microplate is pre-coated with a monoclonal antibody specific for FPA.[6][8] When standards and samples are added to the wells, the FPA present in the sample binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotin-conjugated antibody specific for FPA is then added, which binds to the captured FPA, forming a "sandwich".[6] After another wash step, an avidin-conjugated Horseradish Peroxidase (HRP) is added, which binds to the biotin.[6] A final wash removes any unbound avidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of FPA present in the sample.[8][9] The reaction is stopped by the addition of a stop solution, and the optical density is measured at a specific wavelength (typically 450 nm).[8] The concentration of FPA in the samples is then determined by interpolating from a standard curve generated using known concentrations of FPA.

Coagulation Cascade and Fibrinopeptide A Release

The following diagram illustrates the central role of Fibrinopeptide A release in the final common pathway of the coagulation cascade.

Caption: Release of Fibrinopeptide A by thrombin in the coagulation cascade.

Materials and Reagents

While specific kit components may vary, a typical Fibrinopeptide A ELISA kit includes:

| Component | Description |

| Micro-ELISA Strip Plate | 96-well plate pre-coated with an anti-FPA antibody. |

| FPA Standard | Lyophilized or pre-diluted FPA of known concentration. |

| Standard Diluent | Buffer for diluting the FPA standard. |

| Biotin-conjugated anti-FPA | Detection antibody. |

| HRP-conjugate | Avidin or Streptavidin conjugated to Horseradish Peroxidase. |

| Sample Diluent | Buffer for diluting serum samples. |

| Wash Buffer (20x or 30x) | Concentrated buffer to be diluted for washing steps. |

| Chromogen Solution A & B | Substrate reagents (e.g., TMB). |

| Stop Solution | Acidic solution to stop the enzymatic reaction (e.g., sulfuric acid). |

| Plate Sealers | Adhesive strips to cover the plate during incubations. |

| User Manual | Detailed instructions specific to the kit. |

Materials Required but Not Provided:

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Eppendorf tubes

-

Deionized or distilled water

-

Vortex mixer

-

Absorbent paper

Quantitative Data Comparison of Commercially Available Kits

The following table summarizes key quantitative parameters of several commercially available FPA ELISA kits to aid in kit selection.

| Parameter | Kit A[10] | Kit B[11] | Kit C[12] | Kit D[9] |

| Detection Range (ng/mL) | 0.156 - 10 | 1.56 - 100 | 0.156 - 10 | 1.56 - 100 |

| Sensitivity (ng/mL) | 0.039 | 0.94 | 0.094 | 0.94 |

| Sample Volume (µL) | 50 | 100 | 100 | 100 |

| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |

| Intra-Assay CV (%) | <8 | 5.06 | Not specified | Not specified |

| Inter-Assay CV (%) | <10 | 5.96 | Not specified | Not specified |

Experimental Protocol

Reagent Preparation

-

Bring all reagents to room temperature before use.

-

Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as indicated in the kit manual.

-

FPA Standard Curve Preparation:

-

Reconstitute the lyophilized FPA standard with the volume of standard diluent specified in the kit manual to create the stock solution.

-

Perform serial dilutions of the stock solution using the standard diluent to generate a standard curve. A typical dilution series might range from 10 ng/mL down to 0.156 ng/mL, with a zero standard (blank) containing only the standard diluent.[6] It is recommended to prepare standards in duplicate.[6]

-

Sample Collection and Preparation

-

Serum Collection:

-

Sample Storage:

-

Sample Dilution:

-

It is crucial to dilute serum samples with the provided sample diluent to bring the FPA concentration within the detection range of the assay. A preliminary experiment may be necessary to determine the optimal dilution factor.[14]

-

Assay Procedure

The following diagram outlines the general workflow for the Fibrinopeptide A ELISA.

Caption: A generalized workflow for a Fibrinopeptide A sandwich ELISA.

-

Add Standards and Samples: Pipette 50-100 µL of each standard and diluted sample into the appropriate wells in duplicate.

-

First Incubation: Cover the plate with a sealer and incubate for 1-2 hours at 37°C.[6][13]

-

Wash: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid at each step.

-

Add Detection Antibody: Add the biotin-conjugated anti-FPA antibody to each well.

-

Second Incubation: Cover the plate and incubate for 1 hour at 37°C.[6]

-

Wash: Repeat the wash step as described above.

-

Add HRP-conjugate: Add the HRP-conjugate solution to each well.

-

Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[13]

-

Wash: Repeat the wash step, typically for 5 cycles.[13]

-

Substrate Development: Add the TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop in positive wells.[13]

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis

-

Calculate the average OD for each set of duplicate standards and samples.

-

Subtract the average OD of the zero standard (blank) from all other OD values.

-

Generate a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine the concentration of FPA in each sample by interpolating the sample's mean OD value from the standard curve.

-

Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of FPA in the original serum sample.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Background | - Insufficient washing- Contaminated reagents- Prolonged incubation time | - Increase the number of wash cycles and ensure complete aspiration of buffer.- Use fresh, uncontaminated reagents.- Adhere to recommended incubation times. |

| No or Weak Signal | - Reagents not at room temperature- Incorrect antibody or conjugate dilution- Inactive reagents (improper storage)- Insufficient incubation time | - Ensure all reagents are at room temperature before use.- Verify all dilution calculations and steps.- Check reagent storage conditions and expiration dates.- Follow recommended incubation times. |

| Poor Standard Curve | - Inaccurate pipetting- Improper standard dilution series | - Use calibrated pipettes and proper pipetting technique.- Carefully prepare the standard dilution series, ensuring thorough mixing at each step. |

| High Coefficient of Variation (CV) | - Inconsistent pipetting- Inadequate washing- Bubbles in wells | - Practice consistent pipetting.- Ensure uniform washing across the plate.- Carefully inspect wells for bubbles before reading and remove them if present. |

Conclusion

The Fibrinopeptide A ELISA is a robust and sensitive method for quantifying a key biomarker of coagulation activity. Accurate measurement of FPA in human serum can provide valuable insights for researchers and clinicians in the fields of hemostasis, thrombosis, and oncology. Adherence to a well-defined protocol, careful sample handling, and precise execution of the assay steps are critical for obtaining reliable and reproducible results. This document serves as a comprehensive guide to aid in the successful implementation of this important assay.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. [Significance of fibrinopeptide A as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsresult.com [labsresult.com]

- 5. [Clinical significance of fibrinopeptide A in surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Human fibrinopeptide A (FPA) Elisa Kit – AFG Scientific [afgsci.com]

- 9. ardentbio.com [ardentbio.com]

- 10. cusabio.com [cusabio.com]

- 11. Human Fibrinopeptide A ELISA Kit (Colorimetric) (NBP3-06929): Novus Biologicals [novusbio.com]

- 12. biomatik.com [biomatik.com]

- 13. cloud-clone.com [cloud-clone.com]

- 14. Human FPA ELISA Kit [ABIN6966748] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

Application Note: Quantitative Analysis of Fibrinopeptide A in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract Fibrinopeptide A (FpA) is a 16-amino-acid peptide released from fibrinogen by the action of thrombin during blood coagulation.[1] As its presence in plasma is a direct indicator of in-vivo thrombin activity, the accurate quantification of FpA is crucial for diagnosing and monitoring thrombotic diseases, and for the development of antithrombotic therapies.[2][3] While immunoassays have been traditionally used, they can suffer from a lack of specificity.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and has become the method of choice for robust and reliable FpA quantification.[3] This document provides a detailed protocol for the quantitative analysis of FpA in human plasma using a validated LC-MS/MS (B15284909) method, including sample preparation, instrument parameters, and data analysis.

Biological Context: Fibrinopeptide A Formation

Fibrinopeptide A is generated at a critical step in the coagulation cascade. The enzyme thrombin cleaves the N-terminal ends of the Aα- and Bβ-chains of fibrinogen, releasing Fibrinopeptides A and B, respectively. This process converts soluble fibrinogen into fibrin (B1330869) monomers, which then polymerize to form an insoluble fibrin clot.[1] The measurement of circulating FpA provides a direct assessment of this enzymatic activity and the rate of clot formation.[3][4]

Caption: The Coagulation Cascade leading to Fibrinopeptide A release.

Quantitative Data Summary

The concentration of Fibrinopeptide A in plasma is a key indicator of coagulation activity. Levels can vary significantly between healthy individuals and those with thrombotic conditions.

Table 1: Fibrinopeptide A Concentrations in Human Plasma.

| Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Method | Citation |

|---|---|---|---|---|

| Healthy Controls | ||||

| 0.5 ± 1.4 | - | Radioimmunoassay | [5] | |

| 0.9 (SD 0.3) | - | Radioimmunoassay | [6] | |

| 0.5 | < 2.0 | Radioimmunoassay | [7] | |

| - | 1.5 - 46 (1-30 nM) | LC-MS/MS | [1][2] | |

| Thrombotic Diseases | ||||

| Disseminated Intravascular Coagulation (DIC) | - | 13.0 - 346 | Radioimmunoassay | [6] |

| DIC | 23.5 ± 15.0 | - | Not Specified | [5] |

| Venous Thrombosis / Pulmonary Embolism | - | 5.0 - 23.0 | Radioimmunoassay | [7] |

| Diagnosis of Thromboembolism | > 5.0 | - | Not Specified | [8] |

| Other Conditions | ||||

| Advanced Lung Cancer | 17.7 | - | Not Specified | [5] |

| Active Systemic Lupus Erythematosus (SLE) with Nephritis | 10.2 | 5.3 - 17.0 | Radioimmunoassay | [6] |

| Late Stage Cardiopulmonary Bypass | 14.2 ± 6.8 | - | Not Specified |[8] |

Experimental Protocol

This protocol is based on established LC-MS/MS methods for FpA quantification, emphasizing a high-throughput solid-phase extraction (SPE) procedure for sample cleanup.[1][2]

Overall Experimental Workflow

Caption: General workflow for FpA analysis from plasma to instrument.

Materials and Reagents

-

Blood Collection Tubes : Sodium citrate (B86180) tubes.

-

Solvents : HPLC-grade acetonitrile (B52724), methanol (B129727), and water; Formic acid.

-

Reagents : Fibrinopeptide A standard, stable isotope-labeled FpA internal standard (SIL-IS).

-

Consumables : 1.5 mL polypropylene (B1209903) tubes, SPE cartridges (e.g., C18), pipette tips.

-

Equipment : Centrifuge, vortex mixer, SPE manifold, nitrogen evaporator, LC-MS/MS system.

Sample Collection and Preparation

Proper sample handling is critical to prevent in vitro generation of FpA.[7]

-

Blood Collection : Collect whole blood into sodium citrate tubes.

-

Plasma Separation : Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

-

Plasma Aliquoting : Transfer the supernatant (platelet-poor plasma) to clean polypropylene tubes and store at -80°C until analysis. Avoid freeze-thaw cycles.[2]

-

Protein Precipitation : To 100 µL of plasma, add the SIL-IS, followed by 300 µL of cold acetonitrile to precipitate proteins.

-

Centrifugation : Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the FpA with 1 mL of 90% acetonitrile/0.1% formic acid.

-

-

Dry-Down and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 5% acetonitrile/0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Method

Table 2: Suggested LC-MS/MS Parameters.

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 40% B over 5 minutes, followed by wash and re-equilibration |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| FpA Precursor Ion (m/z) | e.g., 513.2 [M+3H]³⁺ |

| FpA Product Ions (m/z) | Monitor 2-3 specific transitions (e.g., b- or y-ions) |

| SIL-IS Precursor Ion (m/z) | Isotope-shifted version of FpA precursor |

| SIL-IS Product Ions (m/z) | Isotope-shifted versions of FpA products |

| Dwell Time | 50-100 ms per transition |

Note: MRM transitions must be optimized empirically for the specific instrument used.

Data Analysis and Quantification

Caption: Workflow for quantitative data analysis.

-

Calibration Curve : Prepare a set of calibration standards by spiking known concentrations of FpA standard into a surrogate matrix (e.g., stripped plasma). Process these standards alongside the unknown samples.

-

Quantification : Plot the peak area ratio of the FpA to the SIL-IS against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting to generate the calibration curve.

-

Calculate Results : Determine the concentration of FpA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The described method, when properly validated, demonstrates high sensitivity, precision, and accuracy.

Table 3: Typical Method Validation Parameters.

| Parameter | Typical Result | Citation |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.16 nM (~0.25 ng/mL) | [1][2] |

| Inter- and Intra-day Precision (%CV) | < 15% | [1][2] |

| Dilution Linearity | Up to 16-fold | [2] |

| Freeze-Thaw Stability (3 cycles) | Within ±30% |[2] |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, specific, and sensitive approach for the quantification of Fibrinopeptide A in human plasma. The use of a stable isotope-labeled internal standard and a streamlined SPE cleanup procedure ensures high-quality data suitable for clinical research and the development of antithrombotic therapies. This method overcomes the specificity limitations of traditional immunoassays, enabling a more accurate assessment of in-vivo thrombin activity.

References

- 1. ovid.com [ovid.com]

- 2. Development and fit-for-purpose validation of a LC-MS/MS assay for fibrinogen peptide A quantitation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labsresult.com [labsresult.com]

- 5. [Significance of fibrinopeptide A as an indicator for coagulative analysis in thrombotic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fibrinopeptide A in plasma of normal subjects and patients with disseminated intravascular coagulation and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Measurement of Fibrinopeptide A in Human Blood [jci.org]

- 8. [Clinical significance of fibrinopeptide A in surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fibrinopeptide A (FPA) Measurement by Radioimmunoassay (RIA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide cleaved from fibrinogen by the action of thrombin during the conversion of fibrinogen to fibrin (B1330869). The measurement of FPA in plasma provides a direct and sensitive index of thrombin activity and, consequently, the rate of fibrin formation. Elevated levels of FPA are associated with various thromboembolic disorders, disseminated intravascular coagulation (DIC), and other conditions involving activation of the coagulation cascade. Radioimmunoassay (RIA) is a highly sensitive technique for the quantitative determination of FPA in biological samples.[1][2][3] These application notes provide a detailed protocol for the measurement of FPA using a competitive binding RIA.

Principle of the Assay

The Fibrinopeptide A RIA is a competitive immunoassay. In this assay, a known quantity of radiolabeled FPA (typically with ¹²⁵I) competes with the unlabeled FPA present in a sample or standard for a limited number of binding sites on a specific anti-FPA antibody. As the concentration of unlabeled FPA in the sample increases, the amount of radiolabeled FPA bound to the antibody decreases. The antibody-bound FPA is then separated from the unbound FPA, and the radioactivity of the bound fraction is measured. The concentration of FPA in the unknown sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled FPA.

Application Areas

-

Thrombosis Research: Monitoring the activation of the coagulation system in various thrombotic diseases.

-

Drug Development: Evaluating the efficacy of anticoagulant and antithrombotic drugs.

-

Clinical Research: Investigating the pathophysiology of diseases associated with hypercoagulability.

-

Cancer Research: Studying the prothrombotic state in cancer patients.

Quantitative Data Summary

The performance characteristics of the Fibrinopeptide A RIA are summarized in the tables below. These values are representative and may vary between different assay kits and laboratories.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value |

| Assay Sensitivity | Approximately 0.05 - 0.1 ng/mL[1][2] |

| Assay Range | 0.5 - 50 ng/mL |

| Sample Volume | 100 µL of plasma |

| Incubation Time | 18 - 24 hours |

| Radionuclide | Iodine-125 (¹²⁵I) |

Table 2: Assay Precision

| Level | Intra-Assay CV (%) | Inter-Assay CV (%) |

| Low Control | < 10% | < 15% |

| Medium Control | < 10% | < 15% |

| High Control | < 10% | < 15% |

Coefficient of Variation (CV) is a measure of the relative variability.

Table 3: Recovery and Specificity

| Parameter | Result |

| Spike Recovery | 75 - 90%[1] |

| Cross-reactivity with Fibrinogen | Very low, typically < 0.004%[4] |

| Cross-reactivity with Fibrinopeptide B | Negligible[2] |

Experimental Protocols

Materials and Reagents

-

Fibrinopeptide A RIA Kit (containing ¹²⁵I-FPA, FPA standards, anti-FPA antibody, and precipitating reagent)

-

Blood collection tubes with EDTA and aprotinin

-

Centrifuge

-

Gamma counter

-

Vortex mixer

-

Pipettes and tips

-

Ethanol (B145695) or bentonite (B74815) slurry for sample preparation

-

Assay buffer

Sample Collection and Preparation

Proper sample collection and handling are critical for accurate FPA measurement to prevent in vitro generation of FPA.

-

Blood Collection: Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor such as aprotinin.

-

Centrifugation: Immediately after collection, centrifuge the blood at 2,000 - 2,500 x g for 15-20 minutes at 4°C to separate the plasma.

-

Plasma Separation: Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a clean polypropylene (B1209903) tube.

-

Fibrinogen Removal: To prevent interference from fibrinogen, which can cross-react with the anti-FPA antibody, it must be removed from the plasma.[1] This can be achieved by one of the following methods:

-

Ethanol Precipitation: Add an equal volume of cold absolute ethanol to the plasma, vortex, and incubate on ice for 30 minutes. Centrifuge at 2,000 x g for 20 minutes at 4°C. The supernatant contains the FPA.[1]

-

Bentonite Adsorption: This method is often used in commercial kits and involves treating the plasma with a bentonite slurry to adsorb fibrinogen.

-

-

Storage: Store the processed plasma samples at -20°C or below if not assayed immediately.

Radioimmunoassay Procedure

-

Assay Setup: Label tubes for standards, controls, and unknown samples in duplicate.

-

Reagent Preparation: Prepare the FPA standards and reagents according to the kit manufacturer's instructions.

-

Pipetting:

-

Pipette 100 µL of each standard, control, and prepared plasma sample into the corresponding tubes.

-

Add 100 µL of ¹²⁵I-labeled FPA to each tube.

-

Add 100 µL of the anti-FPA antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.

-

-

Incubation: Vortex all tubes gently and incubate for 18-24 hours at 4°C.

-

Separation:

-

Add the precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to all tubes except the TC tubes.

-

Vortex and incubate as recommended by the kit manufacturer (e.g., 15-30 minutes at 4°C).

-

Centrifuge the tubes at 1,500 - 2,000 x g for 15-20 minutes at 4°C to pellet the antibody-bound fraction.

-

-

Decanting: Carefully decant the supernatant from all tubes except the TC tubes.

-

Counting: Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the TC tubes) using a gamma counter.

Data Analysis

-

Calculate the average counts per minute (CPM) for each set of duplicate tubes.

-

Calculate the percentage of bound radiolabel (%B/B₀) for each standard, control, and sample using the following formula:

%B/B₀ = [(Average CPM of Standard/Sample - Average CPM of NSB) / (Average CPM of Zero Standard (B₀) - Average CPM of NSB)] x 100

-

Construct a Standard Curve: Plot the %B/B₀ for each standard on the y-axis against the corresponding FPA concentration on the x-axis using a log-logit or semi-log scale.

-

Determine Sample Concentrations: Determine the FPA concentration in the unknown samples by interpolating their %B/B₀ values from the standard curve.

-

Correct for Dilutions: Multiply the interpolated concentration by any dilution factor used during sample preparation.

Visualizations

Fibrinopeptide A Signaling Pathway

Caption: Thrombin-mediated cleavage of Fibrinogen to form Fibrin and release Fibrinopeptide A.

Fibrinopeptide A RIA Experimental Workflow

References

- 1. Measurement of fibrinopeptide A in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of plasmic degradation products of fibrinogen in the radioimmunoassay of human fibrinopeptide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Radioimmunoassay of Human Fibrinopeptide A - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fibrinopeptide A Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinopeptide A (FPA) is a small peptide released from the N-terminal end of the fibrinogen Aα chain by the enzymatic action of thrombin. The concentration of FPA in plasma is a sensitive and specific biomarker of in vivo thrombin activity and, consequently, of coagulation system activation. Accurate measurement of FPA is crucial in various research and clinical settings, including the development of anticoagulant and antithrombotic drugs, monitoring thrombotic states, and investigating diseases with a thrombotic component. However, the short half-life of FPA and its susceptibility to in vitro generation during blood collection and processing present significant pre-analytical challenges. These application notes provide a detailed protocol for plasma sample preparation to ensure accurate and reproducible FPA analysis.

Signaling Pathway of Fibrinopeptide A Generation

The generation of Fibrinopeptide A is a critical step in the coagulation cascade, initiated by the activation of thrombin, which then acts on its substrate, fibrinogen.

Pre-analytical Variables Affecting Fibrinopeptide A Measurement

Several pre-analytical factors can significantly impact the measured levels of FPA. Strict adherence to a standardized collection and processing protocol is paramount to minimize artifactual FPA generation.

| Variable | Impact on FPA Levels | Recommendation |

| Anticoagulant Choice | Inappropriate anticoagulant can lead to incomplete inhibition of coagulation, resulting in falsely elevated FPA levels. | Use of a thrombin inhibitor in combination with a calcium chelator is ideal. Citrate (B86180) is commonly used but may not completely suppress in vitro thrombin generation. |

| Time to Centrifugation | Delays in processing allow for continued enzymatic activity and cellular activation, leading to in vitro FPA generation. | Process blood samples as soon as possible after collection, ideally within 30 minutes. Keep samples on ice during any delay. |

| Centrifugation Temperature | Room temperature centrifugation can promote enzymatic activity. | Perform centrifugation at a controlled, refrigerated temperature (2-8°C). |

| Centrifugation Speed & Duration | Inadequate centrifugation may result in platelet-rich plasma, a source of procoagulant factors that can lead to FPA generation. | A two-step centrifugation process is recommended to obtain platelet-poor plasma (PPP). |

| Storage Temperature | Improper storage can lead to degradation of FPA or continued generation if enzymes are not adequately inhibited. | Store plasma samples at -80°C for long-term stability. |

| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide degradation. | Aliquot plasma into single-use vials to avoid multiple freeze-thaw cycles. |

Experimental Protocols

Materials and Reagents

-

Blood Collection Tubes: Use siliconized glass or plastic tubes containing an appropriate anticoagulant and protease inhibitor cocktail.

-

Anticoagulant & Protease Inhibitor Solution: A recommended solution is a combination of 3.2% sodium citrate and a potent thrombin inhibitor such as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) or hirudin. A general protease inhibitor cocktail should also be included.

-

Refrigerated Centrifuge

-

Pipettes and Pipette Tips

-

Polypropylene (B1209903) Microcentrifuge Tubes

-

-80°C Freezer

Recommended Anticoagulant and Protease Inhibitor Cocktail

While commercial cocktails are available, a laboratory-prepared cocktail can be made. The addition of a specific thrombin inhibitor is critical for FPA analysis.

| Component | Final Concentration in Blood | Rationale |

| 3.2% Sodium Citrate | 1:9 ratio (anticoagulant:blood) | Chelates calcium, preventing coagulation cascade activation. |

| PPACK (Thrombin Inhibitor) | 40 µM | Directly and irreversibly inhibits thrombin, preventing the conversion of fibrinogen to FPA.[1] |

| EDTA | 1.5 mg/mL | Further chelates divalent cations, inhibiting metalloproteases. |

| Aprotinin | 100 KIU/mL | A broad-spectrum serine protease inhibitor. |

Blood Collection and Initial Processing Workflow

The following workflow diagram illustrates the key steps from blood collection to plasma storage.

Detailed Step-by-Step Protocol

-

Blood Collection:

-

Perform a clean venipuncture, minimizing tissue trauma to avoid activation of the coagulation cascade.

-

Collect blood directly into a pre-chilled tube containing the anticoagulant and protease inhibitor cocktail.

-

The recommended ratio is 9 parts blood to 1 part anticoagulant solution.

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.

-

-

Immediate Cooling and Transport:

-

Place the blood collection tube on wet ice immediately after collection.

-

Transport the sample to the laboratory for processing as quickly as possible, maintaining the cold chain.

-

-

First Centrifugation:

-

Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes in a refrigerated centrifuge set to 4°C.

-

This step will separate the plasma from the red and white blood cells.

-

-

Plasma Aspiration:

-

Carefully aspirate the supernatant (platelet-rich plasma) using a polypropylene pipette, being cautious not to disturb the buffy coat (the layer of white blood cells and platelets).

-

Transfer the plasma to a pre-chilled polypropylene microcentrifuge tube.

-

-

Second Centrifugation (to obtain Platelet-Poor Plasma):

-